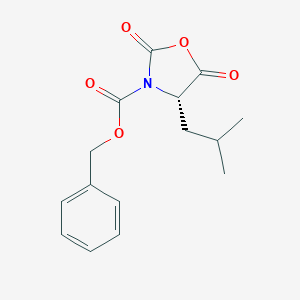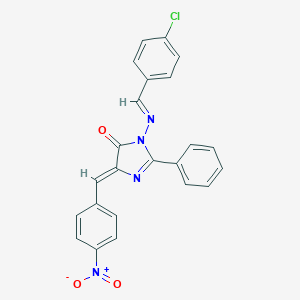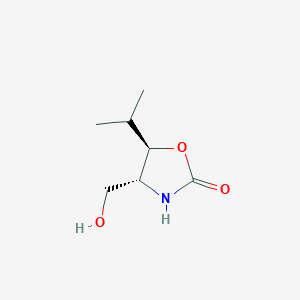
7-Hydroxy Quetiapine
Descripción general
Descripción
Metabolism and Pharmacokinetics of 7-Hydroxy Quetiapine
Description of 7-Hydroxy Quetiapine 7-Hydroxy quetiapine is a metabolite of the antipsychotic drug quetiapine, which is used for the treatment of unipolar and bipolar depression. The metabolism of quetiapine to its active metabolite, N-desalkylquetiapine, and subsequently to 7-hydroxy-N-desalkylquetiapine, involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 .
Synthesis Analysis The synthesis of 7-hydroxy-N-desalkylquetiapine is primarily mediated by the CYP2D6 enzyme. In vitro studies using human liver microsomes and recombinant human P450 enzymes have shown that the formation of 7-hydroxy-N-desalkylquetiapine is significantly reduced by the CYP2D6 inhibitor quinidine, indicating the crucial role of this enzyme in its synthesis .
Molecular Structure Analysis While the specific molecular structure analysis of 7-hydroxy quetiapine is not detailed in the provided papers, it is a hydroxylated form of N-desalkylquetiapine, which itself is a metabolite of quetiapine. The hydroxylation occurs at the 7th position of the dibenzothiazepine derivative of quetiapine .
Chemical Reactions Analysis The chemical reactions involving 7-hydroxy quetiapine primarily include its formation from N-desalkylquetiapine through hydroxylation. The involvement of CYP2D6 in this process suggests that 7-hydroxy quetiapine may undergo further metabolism or conjugation reactions in the body, although these are not explicitly detailed in the provided data .
Physical and Chemical Properties Analysis The physical and chemical properties of 7-hydroxy quetiapine are inferred from its pharmacokinetic profile. After intragastric administration in guinea pigs, 7-hydroxy quetiapine exhibits dose-dependent maximum concentrations in blood and hair roots, with a longer half-life in hair roots compared to blood. This suggests a high degree of stability and a potential for bioaccumulation in keratinous matrices . The method developed for the determination of quetiapine and its metabolites, including 7-hydroxy quetiapine, in rat plasma, indicates that the metabolite has a linear range of detection and can be quantified accurately, suggesting stable chemical properties under the conditions of the analysis .
Case Studies and Clinical Relevance
Kinetics in Biological Samples A study on the kinetics of quetiapine and 7-hydroxyquetiapine in guinea pig blood and hair roots after a single dose revealed that the metabolite can be detected for extended periods in hair roots, suggesting its potential use in toxicological analysis and forensic investigations. The study also found that the drug and its metabolite quickly enter hair roots, which could be useful for detecting acute poisoning or single-dose administration .
Post-mortem Redistribution In post-mortem cases, the distribution of quetiapine and its metabolites, including 7-hydroxyquetiapine, was evaluated. The findings indicated that while quetiapine and N-desalkylquetiapine might undergo significant post-mortem redistribution, 7-hydroxyquetiapine is less affected by this factor. This suggests that 7-hydroxyquetiapine could provide a more reliable indication of antemortem drug levels .
Therapeutic Implications Quetiapine, the parent drug of 7-hydroxy quetiapine, has been shown to be effective in the management of schizophrenia, with benefits in improving cognitive deficits, affective symptoms, and aggression/hostility. The active metabolite 7-hydroxy quetiapine likely contributes to these therapeutic effects, given its formation through the metabolism of quetiapine .
Aplicaciones Científicas De Investigación
Analysis and Detection Techniques
- UPLC–MS–MS Analysis : A study developed a method for analyzing Quetiapine and its metabolites, including 7-Hydroxy Quetiapine, in rat plasma and cerebrospinal fluid. This method helps in understanding the pharmacokinetics and distribution properties of these compounds (Tu, Xu, Xu, & Li, 2008).
- LC-MS/MS for Biological Fluids and Tissues : Another study developed a method for identifying and quantifying Quetiapine and its main metabolites, including 7-Hydroxy Quetiapine, across different biological matrices. This is essential for understanding the drug's distribution and potential toxic effects (Vignali, Freni, Magnani, Moretti, Siodambro, Groppi, Osculati, & Morini, 2019).
Pharmacokinetics and Metabolism
- Metabolism in Vivo : A research explored the metabolism of Quetiapine's active metabolite, N-Desalkylquetiapine, and found that 7-Hydroxy-N-Desalkylquetiapine is one of its metabolites. The study provides insights into the drug's metabolism and its pharmacologically active components (Bakken, Molden, Knutsen, Lunder, & Hermann, 2012).
- Multiple Dose Pharmacokinetics : A study focused on the pharmacokinetics of Quetiapine and its metabolites in patients with schizophrenia, including 7-Hydroxy Quetiapine, offering critical data on the drug's behavior in the human body (Li, Li, Cheng, Peng, Zhang, & Li, 2004).
Therapeutic and Biological Effects
- Sleep and Circadian Rhythms : A study investigated Quetiapine's impact on sleep, circadian rhythms, and emotional processing, providing insights into the therapeutic actions of Quetiapine and its metabolites on mental health (Rock, Goodwin, Wulff, Mctavish, & Harmer, 2016).
- Neurogenesis and Neuroprotection : Research has shown that Quetiapine reverses the suppression of hippocampal neurogenesis caused by stress, highlighting the potential neuroprotective effects of Quetiapine and its metabolites (Luo, Xu, & Li, 2005).
- Neutropenia and Agranulocytosis : A study explored the role of a Quetiapine metabolite, possibly 7-Hydroxy Quetiapine, in inducing neutropenia and agranulocytosis, contributing to the understanding of its adverse effects (Li & Cameron, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVCHRFYPFJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160886 | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Quetiapine | |
CAS RN |
139079-39-3 | |
| Record name | 7-Hydroxyquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI-214227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139079-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)











